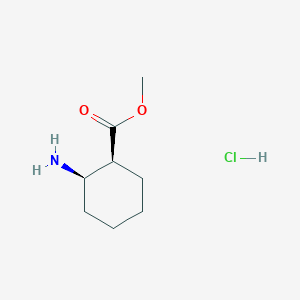

Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride

Description

Methyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride is a chiral cyclohexane derivative featuring a methyl ester and an amine group in a cis-configuration (1S,2R). The compound’s structure combines a rigid cyclohexane ring with polar functional groups, influencing its solubility, stability, and reactivity. It is cataloged under CAS 362490-42-4 and MFCD13195004, with a purity of 95% in commercial supplies .

Properties

IUPAC Name |

methyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKBWUZZPSEGLC-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362490-42-4 | |

| Record name | methyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles . These methods often require specific reaction conditions, such as the use of diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of functional groups into the compound, enhancing its reactivity and applicability.

Chemical Reactions Analysis

Types of Reactions

Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxime or nitro compound.

Reduction: Reduction reactions can convert the carboxylate group into an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can introduce different substituents into the cyclohexane ring.

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oximes or nitro compounds, while reduction reactions can produce alcohols or aldehydes.

Scientific Research Applications

Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound’s unique stereochemistry makes it valuable in studying enzyme-substrate interactions and protein folding.

Mechanism of Action

The mechanism of action of Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing various biochemical processes. This selective binding can modulate the activity of enzymes, alter metabolic pathways, and affect cellular signaling.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of cyclohexane derivatives significantly impacts their biological activity and synthetic utility. Key diastereomers include:

Implications :

Ester Group Modifications

Altering the ester alkyl chain influences lipophilicity and metabolic stability:

Implications :

Functional Group Analogues

Replacing the ester or amine group alters reactivity and applications:

Implications :

- The carboxylic acid variant (C₇H₁₂ClNO₂) is more water-soluble but less stable under acidic conditions compared to the ester .

- Ketone-containing analogs (e.g., C₉H₁₈ClNO) serve as intermediates in Mannich reactions due to their electrophilic carbonyl group .

Ring Size Variants

Smaller or substituted rings modify conformational flexibility:

Implications :

- Cyclobutane derivatives (C₇H₁₄ClNO₂) are less stable but valuable in strained-ring chemistry .

- Cyclopentane analogs balance stability and reactivity for pharmaceutical intermediates .

Biological Activity

Methyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride is a chiral compound exhibiting significant biological activity. Its unique stereochemistry and molecular structure contribute to its interactions with various biological targets, particularly in neuropharmacology and enzymatic processes. This article reviews the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride features a cyclohexane ring with an amino group and a carboxylate ester. The specific stereochemistry (1S,2R) is crucial for its biological activity, influencing binding affinity to various receptors.

The compound's mechanism of action involves:

- Interaction with Receptors : It modulates neurotransmitter systems, potentially affecting conditions like anxiety and depression by influencing receptor binding dynamics.

- Enzymatic Activity : It may interact with enzymes involved in metabolic pathways, thereby affecting cellular processes such as signal transduction and gene expression.

Biological Activity Overview

Research indicates that Methyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride exhibits the following biological activities:

- Neuropharmacological Effects : Similar compounds have shown potential as modulators of neurotransmitter systems.

- Antitumor Activity : Although not primarily studied for this purpose, its structural analogs have demonstrated antitumor properties in various studies .

- Enzymatic Inhibition : The compound may inhibit specific enzymes, contributing to its overall biological effects.

Neuropharmacological Studies

In studies focusing on the neuropharmacological aspects of similar compounds, it has been observed that they can significantly influence neurotransmitter release. For instance:

- A study indicated that compounds with similar structures could modulate dopamine receptor activity, impacting mood disorders and anxiety .

Enzyme Interaction Studies

Research has highlighted the potential for this compound to interact with enzymes:

- Enzymatic Inhibition : Studies have suggested that similar compounds can inhibit key metabolic enzymes, altering cellular metabolism and signaling pathways.

Data Tables

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl (1S,2R)-2-aminocyclohexane-1-carboxylate HCl | Cyclohexane ring with amino/carboxylate groups | Neuropharmacological modulation; potential antitumor activity |

| Related Compound A | Similar amino acid structure | Antimicrobial properties |

| Related Compound B | Aromatic side chain | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.